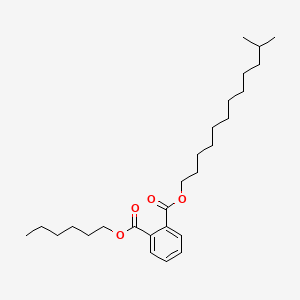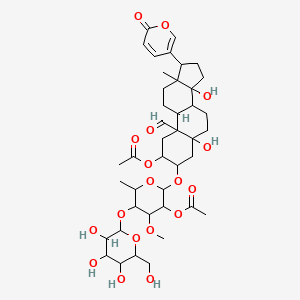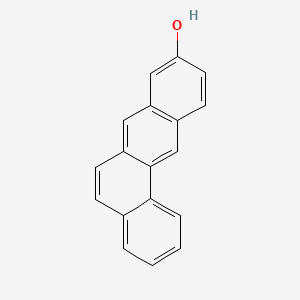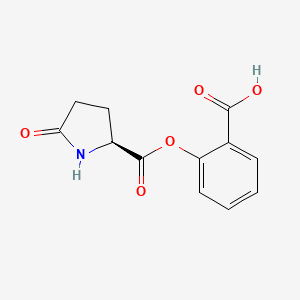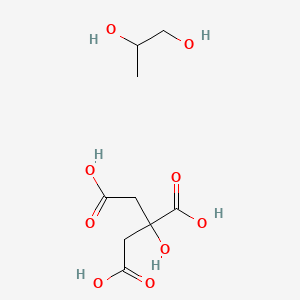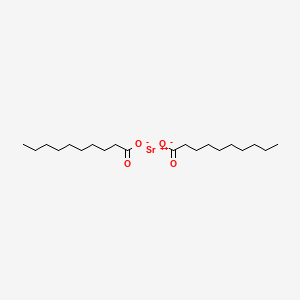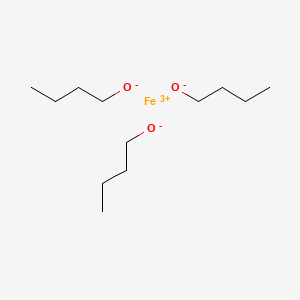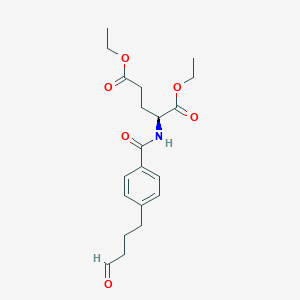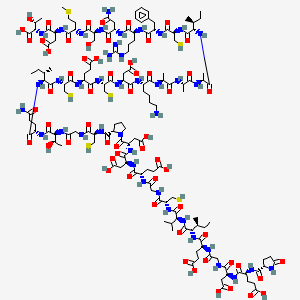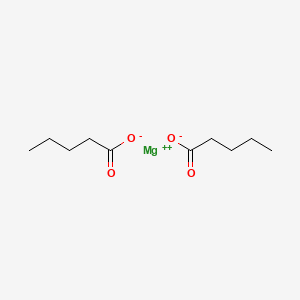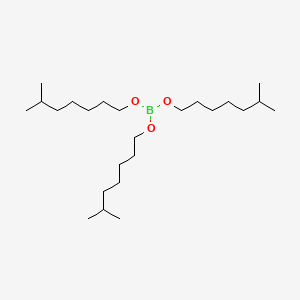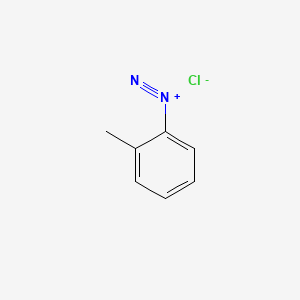
Methylbenzenediazonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylbenzenediazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. This compound is particularly notable for its reactivity and its role as an intermediate in various organic synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: Methylbenzenediazonium chloride is typically synthesized through the diazotization of methylbenzenamine (also known as toluidine). The process involves the reaction of methylbenzenamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The reaction is carefully controlled to maintain the low temperature required for the stability of the diazonium salt. The use of continuous flow reactors can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions: Methylbenzenediazonium chloride undergoes a variety of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as hydroxyl (-OH), halides (Cl, Br, I), and cyanide (-CN) through reactions like the Sandmeyer reaction.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.
Common Reagents and Conditions:
Substitution by Hydroxyl Group: This reaction is typically carried out by warming the diazonium salt solution, leading to the formation of phenol and the release of nitrogen gas.
Substitution by Halides: The reaction with potassium iodide or copper(I) chloride/bromide is carried out in the cold, resulting in the formation of iodobenzene or chlorobenzene/bromobenzene.
Coupling Reactions: These reactions are usually performed in alkaline conditions with the diazonium salt and the coupling component (phenol or aromatic amine) in an ice-cold solution.
Major Products:
- Phenol
- Iodobenzene
- Chlorobenzene
- Bromobenzene
- Azo Compounds
科学的研究の応用
Methylbenzenediazonium chloride has a wide range of applications in scientific research:
- Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes.
- Biology: It serves as a reagent in the modification of biomolecules, such as the labeling of proteins and nucleic acids.
- Medicine: The compound is utilized in the synthesis of pharmaceuticals, particularly in the development of drugs that require aromatic substitution reactions.
- Industry: this compound is employed in the production of pigments, dyes, and other colorants used in textiles, printing, and plastics.
作用機序
The reactivity of methylbenzenediazonium chloride is primarily due to the presence of the diazonium group, which is a good leaving group. In substitution reactions, the diazonium group is replaced by a nucleophile, resulting in the formation of a new aromatic compound and the release of nitrogen gas. In coupling reactions, the diazonium group forms a bond with an electron-rich aromatic ring, leading to the formation of azo compounds.
類似化合物との比較
Methylbenzenediazonium chloride can be compared with other diazonium salts such as:
- Benzenediazonium chloride
- Chlorobenzenediazonium chloride
- Nitrobenzenediazonium chloride
Uniqueness: this compound is unique due to the presence of the methyl group on the benzene ring, which can influence the reactivity and selectivity of the compound in various reactions. The methyl group can also affect the physical properties, such as solubility and stability, compared to other diazonium salts.
By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in various fields of science and industry.
特性
CAS番号 |
107547-77-3 |
|---|---|
分子式 |
C7H7ClN2 |
分子量 |
154.60 g/mol |
IUPAC名 |
2-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C7H7N2.ClH/c1-6-4-2-3-5-7(6)9-8;/h2-5H,1H3;1H/q+1;/p-1 |
InChIキー |
DYZUKPGAHDACCP-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=CC=C1[N+]#N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


